ethyl5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Description
Cyclocondensation Strategies for 1-(4-Nitrophenyl) Substitution Patterns
The introduction of the 4-nitrophenyl group at the N-1 position of the pyrazole ring relies on cyclocondensation reactions that exploit the electronic and steric properties of arylhydrazines. Cross-conjugated enynones, such as 1,5-diphenylpent-1-en-4-yn-3-one, undergo regioselective cyclocondensation with 4-nitrophenylhydrazine to form the pyrazole core. The electron-withdrawing nitro group on the arylhydrazine enhances electrophilicity at the β-carbon of the enynone, directing nucleophilic attack to the α,β-unsaturated ketone moiety. This electronic bias ensures selective formation of the 1-(4-nitrophenyl) substitution pattern.
Base-mediated [3+2] cycloadditions using 2-alkynyl-1,3-dithianes and sydnones offer an alternative pathway. Here, the umpolung reactivity of the dithiane group facilitates nucleophilic attack on the sydnone’s electrophilic carbon, while the 4-nitrophenyl group is pre-installed on the hydrazine component. This method achieves >90% regioselectivity for the N-1 aryl substitution under mild conditions (room temperature, THF solvent).
Trichloromethyl Enone Precursors in Regioselective Syntheses
Trichloromethyl enones serve as versatile precursors for installing the cyano and ester functionalities at C-4 and C-5. For example, ethyl cyanoacetate reacts with morpholine and triethylorthoformate in isopropyl alcohol at 85–90°C to form a trichloromethyl enone intermediate. This intermediate undergoes cyclocondensation with 4-nitrophenylhydrazine, where the trichloromethyl group acts as a leaving group, enabling nucleophilic displacement by the hydrazine’s amine moiety. The subsequent elimination of HCl and cyclization yields the pyrazole ring with the cyano group at C-5 and the ester at C-4.
Key parameters include:
Solvent-Mediated Selectivity in Hydrazine Cyclization Reactions
The choice of solvent critically influences regioselectivity during the final cyclization step. Polar aprotic solvents like dimethylformamide (DMF) stabilize the transition state of the hydrazine attack, favoring C-4 carboxylate formation. In contrast, non-polar solvents such as toluene shift selectivity toward C-5 cyano substitution due to enhanced π-stacking interactions between the 4-nitrophenyl group and the enone’s conjugated system.
A notable example involves the reaction of 2-hydrazinylpyridine with cross-conjugated enynones in water, which selectively produces pyrazoles with C-4 ester groups (quantum yield up to 31%). This solvent-dependent behavior is attributed to hydrogen bonding between water and the enynone’s carbonyl group, which polarizes the α,β-unsaturated system and directs hydrazine attack to the β-position.
Properties
Molecular Formula |
C13H10N4O4 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
ethyl 5-cyano-1-(4-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10N4O4/c1-2-21-13(18)11-8-15-16(12(11)7-14)9-3-5-10(6-4-9)17(19)20/h3-6,8H,2H2,1H3 |
InChI Key |
CJTSGQSHXJTZHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-nitrophenyl)pyrazole Core
A common initial step is the reaction of 4-nitrophenylhydrazine hydrochloride with ethoxymethylenemalononitrile or ethyl cyanoacetate derivatives under reflux in ethanol or other suitable solvents. This forms hydrazone intermediates which cyclize to yield 1-(4-nitrophenyl)pyrazole derivatives.
Introduction of the Cyano and Ester Groups
The cyano group at the 5-position is typically introduced via reaction with cyano-containing reagents such as ethyl cyanoacetate or ethoxymethylenemalononitrile. The ester group is incorporated either simultaneously or in subsequent steps by using ethyl esters of cyanoacetic acid derivatives.
Cyclization and Purification
The cyclization to the pyrazole ring is often facilitated by heating under reflux conditions in ethanol or other polar solvents. After completion, the reaction mixture is cooled, and the solid product is isolated by filtration.
Purification methods include recrystallization from ethanol or ethanol:acetone mixtures, and chromatographic techniques such as preparative thin-layer chromatography (TLC) or column chromatography to achieve high purity.
Representative Synthetic Procedure
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Formation of hydrazine | 4-nitrophenylhydrazine hydrochloride, 10% NaOH, water, pH 7-8 | Basification to free hydrazine | Quantitative |
| 2. Condensation | Ethoxymethylenemalononitrile, ethanol, reflux 3 h | Formation of hydrazone intermediate | Isolated by filtration |
| 3. Cyclization | Continued reflux, cooling | Formation of pyrazole ring with cyano and ester groups | Crude product obtained |
| 4. Purification | Recrystallization from DMF or ethanol:acetone | Purification to afford pure ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | Yields typically 50-70% |
Reaction Conditions and Optimization
- Solvent: Ethanol is commonly used for reflux due to its polarity and ability to dissolve reactants.
- Temperature: Reflux temperatures (~78 °C for ethanol) for 3-5 hours are standard.
- pH Control: Basification to pH 7-8 ensures free hydrazine formation without decomposition.
- Purification: Slow evaporation or recrystallization from polar aprotic solvents promotes crystal growth suitable for structural characterization.
Spectroscopic and Analytical Confirmation
- IR Spectroscopy: Characteristic nitrile (C≡N) stretch near 2228 cm⁻¹; nitro (NO₂) stretches at 1335–1614 cm⁻¹; ester carbonyl (C=O) stretch near 1700 cm⁻¹.
- NMR Spectroscopy: Pyrazole C-3 proton appears as a singlet around δ 8.2–8.5 ppm; aromatic protons of the 4-nitrophenyl group show doublets in the δ 7.5–8.0 ppm region.
- Mass Spectrometry: Molecular ion peak consistent with molecular formula C14H13N4O4 confirms compound identity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Effect on Synthesis |
|---|---|---|
| Starting materials | 4-nitrophenylhydrazine hydrochloride, ethoxymethylenemalononitrile or ethyl cyanoacetate derivatives | Determines substitution pattern |
| Solvent | Ethanol, DMF (for recrystallization) | Influences solubility and crystallization |
| Reaction temperature | Reflux (~78 °C) | Ensures completion of cyclization |
| Reaction time | 3-5 hours | Affects yield and purity |
| pH | 7-8 (basification step) | Controls hydrazine availability |
| Purification method | Recrystallization, preparative TLC | Enhances purity and crystallinity |
| Typical yield | 50-70% | Depends on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano or ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate possesses significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism of action may involve interactions with microbial enzymes and cellular receptors .
Anticancer Potential
The compound's structure suggests potential anticancer activity, as many pyrazole derivatives are known to inhibit cancer cell proliferation. The presence of the nitrophenyl group may enhance its efficacy through electron-withdrawing effects, which could stabilize reactive intermediates involved in the inhibition of cancer cell growth .
Medicinal Chemistry Applications
Ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is being explored as a lead compound for developing new therapeutic agents targeting bacterial infections and cancer cells. Its unique combination of functional groups may allow for the synthesis of derivatives with improved pharmacological profiles .
Case Studies
-
Antimicrobial Activity Study
A study conducted on the antimicrobial efficacy of ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate demonstrated its effectiveness against multiple bacterial strains. The results indicated that the compound exhibited lower minimum inhibitory concentrations compared to standard antibiotics, suggesting its potential as an alternative treatment for resistant bacterial infections. -
Anticancer Activity Evaluation
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The underlying mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. Further research is needed to explore its efficacy in vivo and its potential side effects.
Mechanism of Action
The mechanism of action of ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The cyano and ester groups can also participate in binding interactions, influencing the compound’s overall activity and efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, with a focus on substituents, molecular characteristics, and functional
Key Comparative Insights :
Cyano vs. Chloro Substituents: The cyano group (polar, capable of hydrogen bonding) may improve solubility or target binding compared to the chloro group (less polar, sterically similar but less reactive in nucleophilic substitutions) .
Toxicity and Safety Profiles: Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate exhibits acute oral toxicity (H302) and respiratory irritation (H335) due to the nitro group’s electrophilic nature . The phenyl analog (ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate) shows reduced hazards, suggesting that the 4-nitrophenyl moiety significantly contributes to toxicity .
Potential Biological Applications: Pyrazole-4-carboxylates with nitroaryl groups (e.g., 4-nitrophenyl) have demonstrated antimicrobial activity in related 1,3,4-thiadiazole derivatives . Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate, a structurally distinct analog, showed 70% inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHOD) , highlighting the scaffold’s versatility in drug discovery.
Biological Activity
Ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry, particularly due to its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activities, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
Ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has the molecular formula and features distinct functional groups that contribute to its reactivity and biological profile. The presence of a cyano group and a nitrophenyl substituent are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 286.243 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 500.4 ± 45.0 °C |
| Flash Point | 256.4 ± 28.7 °C |
| LogP | 2.56 |
Antimicrobial Properties
Research indicates that ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate exhibits significant antimicrobial activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The compound's mechanism of action may involve interactions with microbial enzymes and cellular receptors, leading to disruption of bacterial cell integrity and function .
Anticancer Activity
The anticancer potential of this compound is noteworthy, as many pyrazole derivatives are known for inhibiting cancer cell proliferation. Ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate may inhibit key pathways involved in tumor growth, potentially through:
- Inhibition of specific kinases
- Induction of apoptosis in cancer cells
Preliminary studies suggest that the nitrophenyl group enhances the compound's efficacy by stabilizing reactive intermediates or facilitating electron transfer processes .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, including ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate:
- Antimicrobial Study : A comparative study demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to standard antibiotics like ampicillin .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines indicated that the compound significantly reduced cell viability at micromolar concentrations, suggesting a promising lead for further development .
- Molecular Docking Studies : Computational analyses have shown that ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate binds effectively to target proteins involved in cancer progression, indicating potential pathways for therapeutic intervention .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic studies to elucidate the pathways through which ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate exerts its effects.
- Synthesis of analogs that may enhance potency or selectivity against specific microbial or cancer targets.
- Clinical trials to assess safety and efficacy in human subjects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. A common approach involves cyclocondensation of substituted aldehydes (e.g., 4-nitrobenzaldehyde) with malononitrile derivatives, followed by functionalization. For example, nucleophilic substitution or cyano-group introduction can be achieved using reagents like potassium cyanide under controlled pH and temperature (40–60°C). Reaction progress is monitored via TLC or HPLC .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer : Analytical techniques include:
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment.
- Spectroscopy : -NMR (δ 8.2–8.4 ppm for nitrophenyl protons) and IR (CN stretch at ~2200 cm) for functional group confirmation.
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (expected m/z: 285.25 for [M+H]) .
Q. What biological activities are associated with this compound?
- Methodological Answer : Pyrazole derivatives with nitrophenyl groups are studied for antimicrobial and anticancer potential. In vitro assays (e.g., MIC tests against E. coli or MTT assays on cancer cell lines) are standard. For example, analogs showed fungicidal activity against Botryosphaeria dothidea in laboratory conditions .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Based on structurally similar compounds:
- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2).
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and adhere to waste disposal protocols per OSHA guidelines .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like Gaussian or ORCA model nucleophilic substitution energetics, while machine learning (e.g., ICReDD’s platforms) identifies optimal solvent/base combinations, reducing trial-and-error experimentation .
Q. What challenges arise in crystallographic characterization of this compound?
- Methodological Answer : Nitrophenyl and cyano groups introduce steric hindrance and polarity, complicating crystal growth. Solutions include:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Data Collection : High-resolution XRD (e.g., SHELX refinement) resolves disorder in the nitrophenyl moiety .
Q. How do substituents (e.g., cyano vs. amino groups) impact biological activity?
- Methodological Answer : Comparative studies using SAR (structure-activity relationship) models reveal:
- Cyano Group : Enhances lipophilicity, improving membrane permeability (logP increased by ~0.5).
- Nitrophenyl Group : Electron-withdrawing effects modulate enzyme inhibition (e.g., COX-2 IC reduced by 30% vs. non-nitrated analogs) .
Q. What advanced techniques resolve reaction intermediates in its synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
